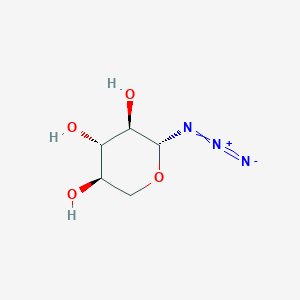
beta-d-Xylopyranosylazide
概要
説明
Beta-d-Xylopyranosylazide is a chemical compound derived from d-xylose, a sugar commonly found in hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . The beta-d-xylopyranose motif is widely distributed in the plant kingdom and plays a significant role in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
Beta-d-Xylopyranosylazide can be synthesized through a series of chemical reactions involving d-xylose. One common method involves the conversion of d-xylose to its corresponding bromide derivative, followed by the substitution of the bromide with an azide group. This process typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium azide under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve high purity levels suitable for various applications .
化学反応の分析
Types of Reactions
Beta-d-Xylopyranosylazide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Beta-d-xylopyranosylamine.
Cycloaddition: Triazole derivatives.
科学的研究の応用
Beta-d-Xylopyranosylazide has numerous applications in scientific research, including:
作用機序
The mechanism of action of beta-d-Xylopyranosylazide involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group is highly reactive and can undergo cycloaddition reactions to form stable triazole rings, which are important in bioconjugation and drug development . The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from this compound .
類似化合物との比較
Similar Compounds
Beta-d-Glucopyranosylazide: Similar in structure but derived from glucose instead of xylose.
Beta-d-Galactopyranosylazide: Derived from galactose and shares similar reactivity patterns.
Uniqueness
Beta-d-Xylopyranosylazide is unique due to its origin from d-xylose, which is less common in mammalian cells compared to glucose and galactose. This uniqueness makes it particularly valuable in the study of plant-derived polysaccharides and their applications .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-azidooxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3+,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBURHISBVZHI-KKQCNMDGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















